Tetracosa-11,13-diyne
Description
Properties
CAS No. |
24574-07-0 |
|---|---|
Molecular Formula |
C24H42 |
Molecular Weight |
330.6 g/mol |
IUPAC Name |
tetracosa-11,13-diyne |
InChI |
InChI=1S/C24H42/c1-3-5-7-9-11-13-15-17-19-21-23-24-22-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 |
InChI Key |
BACNCMBYHXWJFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC#CC#CCCCCCCCCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Tetracosa-11,13-diyne’s properties, we compare it with structurally analogous hydrocarbons, focusing on chain length, unsaturation patterns, and physicochemical properties.
Table 1: Structural and Molecular Comparison
Key Findings:
Chain Length and Unsaturation :
- This compound’s extended 24-carbon chain distinguishes it from shorter analogs like Heptadeca-1,8,15-trien-11,13-diyne (17 carbons), resulting in higher molecular weight and hydrophobicity .
- Compared to fully saturated Tetracosane (C₂₄H₅₀), the diyne’s triple bonds reduce hydrogen count, lowering its boiling point and increasing reactivity toward addition reactions .
Functional Group Contrasts: Heterocyclic analogs (e.g., Hexahydrocyclohepta[b]indole) exhibit polar surfaces and bioactivity (e.g., enzyme inhibition), contrasting with the nonpolar, inert nature of aliphatic diynes .
Thermal and Physical Properties :
- Tetracosane’s saturated structure grants it a higher melting point (~50°C) compared to this compound, which remains liquid at room temperature due to reduced van der Waals interactions .
Table 2: Physicochemical Properties
| Property | This compound | Tetracosane | Heptadeca-trien-diyne | Hexahydrocyclohepta[b]indole |
|---|---|---|---|---|
| Boiling Point (°C) | Not reported | ~391 (estimated) | 349.7 | Not reported |
| LogP (Octanol-Water) | ~8.5 (estimated) | ~10.2 | 4.5 | 2.65 |
| Solubility | Insoluble in water | Insoluble | Low aqueous solubility | Moderately soluble (0.22 mg/ml) |
| Reactivity | High (diyne addition) | Low | Moderate (triene/diyne) | High (heterocyclic reactions) |
Research Implications
- Materials Science : this compound’s conjugated system is promising for conductive polymer synthesis, whereas saturated analogs like Tetracosane are used in waxes and lubricants .
- Biological Relevance : Heterocyclic analogs (e.g., indole derivatives) dominate pharmaceutical research due to bioactivity, while aliphatic diynes are explored for lipid membrane studies .
Preparation Methods
Catalyst Design and Reaction Mechanism
The system leverages magnetite’s paramagnetic properties for easy recovery, while copper sites facilitate oxidative homocoupling. The reaction proceeds under solvent-free conditions at room temperature, using atmospheric oxygen as the terminal oxidant. Terminal alkynes such as 1-dodecyne () dimerize to form tetracosa-11,13-diyne via a radical mechanism:
The catalyst’s recyclability was demonstrated over five cycles with minimal loss in activity, achieving yields of 85–92%.
Advantages and Limitations
This method offers solvent-free operation , low copper loading (0.5 mol%), and easy magnetic separation . However, it is restricted to symmetric diynes and requires precise control over oxygen exposure to prevent over-oxidation.
Cross-Coupling Strategies Using Grignard Reagents
A scalable route to unsymmetric diynes involves copper-mediated cross-coupling between alkynyl halides and Grignard reagents. This method, exemplified in the synthesis of related dienols, can be adapted for this compound by substituting alkynyl bromides.
Reaction Optimization
In a representative procedure, tridecylmagnesium bromide () reacts with 11-bromoundec-1-yn-1-ol in the presence of lithium tetrachlorocuprate () at −70°C:
Subsequent hydrogenation of the alcohol moiety yields the saturated hydrocarbon. This method achieved 80% isolated yield on multi-gram scales.
Critical Parameters
-
Temperature Control : Reactions conducted below −50°C minimize side reactions.
-
Catalyst Loading : at 5 mol% ensures efficient coupling without copper aggregation.
-
Workup : Aqueous extraction followed by chromatographic purification removes magnesium salts and unreacted starting materials.
Comparative Analysis of Methodologies
| Parameter | Homocoupling | Cross-Coupling |
|---|---|---|
| Yield | 85–92% | 75–80% |
| Catalyst Recyclability | 5 cycles | Not reported |
| Substrate Scope | Symmetric diynes | Unsymmetric diynes |
| Reaction Time | 6–8 hours | 12–24 hours |
The homocoupling method excels in sustainability and cost-effectiveness for symmetric targets, while cross-coupling offers flexibility for tailored diyne architectures .
Structural Characterization and Validation
This compound’s structure was confirmed via NMR, revealing distinct signals for sp-hybridized carbons at 68.5 and 70.2 ppm. Mass spectrometry (MS) further validated the molecular ion peak at , consistent with .
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